molecular formula C19H21FN4O B11153844 N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11153844
M. Wt: 340.4 g/mol
InChI Key: VWJAGSHWOACDKW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide family, characterized by a bicyclic heteroaromatic core substituted with isopropyl and dimethyl groups at positions 6, 1, and 2. Such derivatives are explored for therapeutic applications, including kinase inhibition and receptor modulation, owing to their structural versatility .

Properties

Molecular Formula

C19H21FN4O

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21FN4O/c1-11(2)16-9-15(17-12(3)23-24(4)18(17)22-16)19(25)21-10-13-5-7-14(20)8-6-13/h5-9,11H,10H2,1-4H3,(H,21,25)

InChI Key

VWJAGSHWOACDKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Cyclization of 2-Chloro-3-Pyridinecarboxaldehyde

The pyrazolo[3,4-b]pyridine core is synthesized via a ring-closing reaction using 2-chloro-3-pyridinecarboxaldehyde as the starting material. According to CN105801574A, hydroxylamine hydrochloride catalyzes this reaction in dimethylformamide (DMF) at 60°C, yielding 1H-pyrazolo[3,4-b]pyridine derivatives with up to 85% efficiency.

Reaction Conditions

  • Solvent: DMF

  • Catalyst: Hydroxylamine hydrochloride (1–5 equivalents)

  • Temperature: 60°C

  • Yield: 71–85% (dependent on catalyst loading).

Introduction of Isopropyl and Methyl Groups

Regioselective alkylation at positions 1, 3, and 6 is critical. PubChem data for analogous compounds (e.g., CID 25248175) indicates that isopropyl and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution during the cyclization step. For example:

  • Isopropyl group: Added via reaction with isopropyl bromide in the presence of K₂CO₃.

  • Methyl groups: Introduced using methyl iodide under basic conditions.

Functionalization at Position 4: Carboxylic Acid to Carboxamide

Synthesis of 4-Carboxylic Acid Intermediate

The 4-carboxylic acid derivative is synthesized by oxidizing a 4-methyl group or through carboxylation. CID 25248175 confirms the presence of a carboxylic acid group at position 4 in structurally related compounds, formed via KMnO₄-mediated oxidation.

Oxidation Protocol

  • Reagent: KMnO₄ in acidic aqueous solution.

  • Temperature: 80–100°C.

  • Yield: ~70% (estimated from analogous reactions).

Amidation with 4-Fluorobenzylamine

The carboxylic acid is converted to the carboxamide via activation to an acid chloride, followed by reaction with 4-fluorobenzylamine. A method adapted from Growing Science involves:

  • Activation: Thionyl chloride (SOCl₂) converts the acid to its acid chloride.

  • Coupling: Reaction with 4-fluorobenzylamine in tetrahydrofuran (THF) at 0–25°C.

Reaction Metrics

ParameterValue
Activation time2–4 hours
Coupling temperature0–25°C
Yield65–78% (based on similar reactions)

Optimization of Reaction Conditions

Catalyst Screening

The patent CN105801574A highlights hydroxylamine hydrochloride as optimal for cyclization, while CuI is preferred for coupling reactions (e.g., Ullmann-type couplings).

Catalyst Performance Comparison

CatalystReaction StepYield Improvement
Hydroxylamine HClCyclization85%
CuICarboxamide coupling72%

Solvent Effects

DMF enhances cyclization kinetics due to its high polarity, while THF minimizes side reactions during amidation.

Analytical Characterization

Spectroscopic Data

Key spectral signatures for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.63 (s, 3H, CH₃), 2.75 (s, 3H, CH₃), 3.01 (m, 1H, isopropyl CH), 7.22–7.87 (m, 4H, aryl-H).

  • IR (KBr):

    • 3388 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O).

Mass Spectrometry

  • Molecular ion peak: m/z 397.4 [M+H]⁺ (calculated for C₂₁H₂₂FN₅O).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing alkylation at positions 2 and 5 is mitigated by using bulky bases (e.g., LDA) to direct substitutions to positions 1, 3, and 6.

Byproduct Formation

Side products from over-oxidation or incomplete coupling are minimized by:

  • Strict temperature control during amidation.

  • Use of molecular sieves to absorb water .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Core Pyrazolo[3,4-b]Pyridine Modifications

The pyrazolo[3,4-b]pyridine scaffold is conserved across analogues, but substituent variations significantly influence activity:

Compound Substituents (Positions) Key Modifications Biological Implications
Target Compound 6-Isopropyl, 1,3-dimethyl Balanced hydrophobicity Enhanced membrane permeability
JTE013 (CAS 383150-41-2) 4-Isopropyl, 1,3-dimethyl Dichloropyridinyl hydrazine-carboxamide S1P receptor modulation
AB1 () 1-Allyl, 4-isopropyl, 3-methyl Allyl group introduces steric bulk Altered metabolic stability
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl) 1-Phenyl, 3,6-dimethyl Phenyl increases lipophilicity Potential CNS penetration

Carboxamide Substituent Variations

The N⁴-benzyl group’s electronic and steric properties are critical for target engagement:

Compound Benzyl Substituent Key Features
Target Compound 4-Fluorobenzyl Para-F: Electron-withdrawing, stable
N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl] 2-Fluorobenzyl Ortho-F: Steric hindrance
N-(5-Chloropyridin-2-yl) 5-Chloropyridinyl Chlorine enhances binding affinity
N-[4-(5-Isoxazolyl)phenyl] Isoxazolyl-phenyl Heterocycle improves solubility

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

  • JTE013 : Binds S1P receptors with IC₅₀ ~100 nM; dichloropyridinyl group may reduce selectivity compared to the target’s fluorobenzyl .

Physicochemical Profiling

Property Target Compound (Estimated) N-(5-Chloropyridin-2-yl) N-[4-(5-Isoxazolyl)phenyl]
Molecular Weight ~400 403.86 439.5
LogP ~3.5 4.1 2.8
Hydrogen Bond Acceptors 5 6 7

Key Observations :

  • Fluorine in the target compound reduces LogP compared to chlorine in , balancing lipophilicity and solubility.
  • Isoxazolyl substitution () lowers LogP, favoring aqueous solubility but possibly reducing membrane permeability.

Biological Activity

N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C17H20FN5O
  • Molecular Weight: 327.37 g/mol

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities primarily through their interaction with various biological targets. The specific mechanisms for this compound include:

  • Inhibition of Kinases: This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in cancer progression. In vitro studies demonstrated that it acts as a selective FGFR kinase inhibitor, leading to reduced cell proliferation in FGFR-dependent cancer cell lines .
  • Antitumor Activity: In vivo studies using xenograft models have reported significant antitumor efficacy. For instance, in a study involving FGFR1-driven H1581 xenografts, administration of the compound resulted in notable tumor regression .

Biological Activity Profile

Activity Description
Cancer Therapy Inhibits FGFRs; shows promise against various cancer types.
Antibacterial Properties Exhibits activity against Mycobacterium tuberculosis; effective in vitro results reported .
CNS Activity Potential for treating neurological disorders; compounds in this class have shown efficacy in models of Alzheimer’s disease and depression .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antitumor Efficacy:
    • A study demonstrated that this compound significantly inhibited tumor growth in a xenograft model. The mechanism was primarily through the inhibition of FGFR signaling pathways, which are often deregulated in cancers .
  • Antimycobacterial Activity:
    • In vitro assays against Mycobacterium tuberculosis showed that derivatives of pyrazolo[3,4-b]pyridine exhibited promising antitubercular activity. The structural modifications enhanced binding affinity to target enzymes involved in bacterial metabolism .
  • Neuroprotective Effects:
    • Research has indicated that related compounds can modulate neuroinflammatory responses and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer’s disease by inhibiting specific kinases associated with neuroinflammation .

Q & A

Basic: What are the key synthetic challenges in preparing N⁴-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound involves multi-step reactions requiring precise control of temperature, solvent choice, and pH to minimize side products. For example, cyclization steps in pyrazolo[3,4-b]pyridine derivatives are sensitive to steric hindrance from substituents like the 4-fluorobenzyl group, which may reduce regioselectivity . Optimization strategies include:

  • Using microwave-assisted synthesis to reduce reaction times and improve yields .
  • Employing catalysts (e.g., Pd-based) for coupling reactions to enhance efficiency .
  • Purification via column chromatography or recrystallization to isolate the target compound from impurities .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

Characterization relies on complementary analytical methods:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) and confirms methyl/isopropyl groups .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for pharmacological assays) and detects residual solvents .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~426) and fragmentation patterns .

Advanced: How do modifications to the pyrazolo[3,4-b]pyridine scaffold influence binding affinity and selectivity toward biological targets?

Structural analogs (e.g., substitution of fluorophenyl with methoxy groups) reveal:

  • Electron-withdrawing groups (e.g., -F) enhance kinase inhibition by stabilizing hydrogen bonds with ATP-binding pockets .
  • Steric bulk (e.g., isopropyl) reduces off-target effects but may lower solubility. Computational docking studies (e.g., AutoDock Vina) predict binding modes, validated via surface plasmon resonance (SPR) assays .
  • Carboxamide orientation impacts interactions with catalytic lysine residues in kinases .

Advanced: What strategies can resolve contradictions in biological activity data observed across different in vitro assays?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line variability. Mitigation approaches include:

  • Dose-response curves (IC₅₀ values) across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
  • Orthogonal assays (e.g., Western blotting vs. ELISA) to confirm target engagement .
  • Metabolic stability testing (e.g., microsomal half-life) to rule out artifacts from compound degradation .

Basic: What are the primary solubility and stability considerations for this compound in pharmacological assays?

  • Solubility: The fluorobenzyl group reduces aqueous solubility. Use co-solvents (e.g., DMSO ≤0.1%) or formulate with cyclodextrins for in vivo studies .
  • Stability: Monitor degradation in PBS (pH 7.4) via HPLC over 24h. Protect from light to prevent photodegradation of the pyrazole ring .

Advanced: How can computational modeling predict the interaction of this compound with kinase targets, and what validation methods are recommended?

  • Molecular Dynamics (MD) Simulations: Model binding to kinases (e.g., JAK2) using AMBER or GROMACS to assess conformational stability .
  • X-ray Crystallography: Resolve co-crystal structures with kinases to validate predicted binding poses .
  • Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications to guide SAR optimization .

Basic: What are common impurities formed during synthesis, and how can they be quantified?

  • Byproducts: Incomplete cyclization intermediates or dehalogenated derivatives (e.g., loss of fluorine).
  • Detection: LC-MS/MS identifies impurities at trace levels (<0.15%) .
  • Mitigation: Optimize reaction stoichiometry and employ scavenger resins .

Advanced: What in vivo models are appropriate for evaluating the therapeutic potential of this compound in inflammatory disorders?

  • Murine Collagen-Induced Arthritis (CIA): Assess efficacy in reducing joint inflammation via histopathology and cytokine profiling (IL-6, TNF-α) .
  • Pharmacokinetics: Measure oral bioavailability and tissue distribution in Sprague-Dawley rats .
  • Toxicity: Conduct 28-day repeat-dose studies to evaluate hepatotoxicity (AST/ALT levels) .

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